molecular formula C9H8N4O2 B5686960 N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B5686960
M. Wt: 204.19 g/mol
InChI Key: IYQUDUSTBMGBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as HTCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. HTCA is a triazole derivative that has a wide range of biochemical and physiological effects, making it a promising compound for use in various research fields.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to inhibit the Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has a wide range of biochemical and physiological effects, including inhibition of cell growth and survival, induction of apoptosis and cell cycle arrest, protection against oxidative stress and inflammation, and antibacterial and antifungal activity. N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have low toxicity in vitro, making it a promising compound for further research.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or organisms. N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide. One area of interest is in the development of N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide derivatives with improved solubility and bioavailability. Another area of interest is in the investigation of the potential use of N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide in combination with other compounds for synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide and its potential applications in various research fields.

Synthesis Methods

The synthesis of N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization with sodium hydroxide to produce the triazole ring. The resulting compound is then treated with acetic anhydride to form the final product, N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide.

Scientific Research Applications

N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to protect neurons from oxidative stress and inflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In antimicrobial activity, N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have potent antibacterial and antifungal properties, making it a potential treatment for infectious diseases.

properties

IUPAC Name

N-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-7-4-2-1-3-6(7)12-9(15)8-10-5-11-13-8/h1-5,14H,(H,12,15)(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQUDUSTBMGBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NC=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5317059

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